3,5-dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine
Description
3,5-Dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chlorine atoms at positions 3 and 3. The azetidine (4-membered nitrogen-containing ring) at position 2 is further functionalized with an octahydrocyclopenta[c]pyrrole group, a bicyclic structure combining cyclopentane and pyrrole moieties.
Properties
IUPAC Name |
2-[1-(3,5-dichloropyridin-2-yl)azetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3/c16-12-4-14(17)15(18-5-12)20-8-13(9-20)19-6-10-2-1-3-11(10)7-19/h4-5,10-11,13H,1-3,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVQFDMRTSVIIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=C(C=C(C=N4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling process to ensure high yield and purity. This could include the selection of appropriate boron reagents and palladium catalysts, as well as controlling reaction parameters such as temperature, solvent, and reaction time .
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized form of the compound, while substitution could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Medicine: The compound could be investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Biodegradability of Chlorinated Pyridine Derivatives
Chlorinated pyridines, such as 2,3,5,6-tetrachloro-4-sulfuronyl (TCMS) pyridine, are flagged as non-readily biodegradable under OECD criteria . While direct data for 3,5-dichloro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine are unavailable, its dichloropyridine substructure suggests similar environmental persistence. This contrasts with non-chlorinated analogs (e.g., flavonoid-derived pyridines), which exhibit higher biodegradability due to hydroxyl and ketone groups .
Pyrrole-Containing Compounds
Compounds with fused pyrrole rings, such as 3-[2-[[3-(2-carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid, demonstrate diverse applications in organic synthesis and metalloenzyme mimicry . The octahydrocyclopenta[c]pyrrole group in the target compound may enhance steric hindrance and lipophilicity compared to linear pyrrole derivatives, influencing membrane permeability and metabolic stability.
Research Implications and Gaps
- Pharmacological Potential: The target compound’s azetidine-pyrrole hybrid warrants exploration in TLR or kinase inhibition, leveraging structural insights from analogs .
- Environmental Impact : Chlorinated pyridines’ persistence necessitates ecotoxicological studies to assess risks .
- Synthetic Challenges : The bicyclic pyrrole’s steric demands may complicate synthesis, contrasting with simpler pyrrole derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
